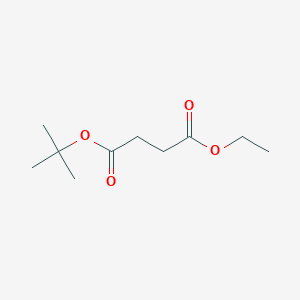
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine: is a chemical compound with the molecular formula C8H8F5N3 and a molecular weight of 241.16 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the nitrogen atom and a perfluoroethyl group at the 5-position, along with two amino groups at the 2 and 3 positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine typically involves the reaction of 5-(perfluoroethyl)pyridine-2,3-diamine with methylating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyridine ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms .
Aplicaciones Científicas De Investigación
Chemistry: N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds .
Biology: In biological research, this compound may be used to study the effects of fluorinated groups on biological activity and molecular interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The presence of the perfluoroethyl group may influence its binding affinity and selectivity towards certain enzymes or receptors . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine
- 5-(Perfluoromethyl)pyridine-2,3-diamine
- N2-Methyl-5-(pentafluoroethyl)pyridine-2,3-diamine
Comparison: N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds .
Propiedades
IUPAC Name |
2-N-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKKQVIUWADLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2657636.png)
![3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657637.png)


![(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2657644.png)







![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2657658.png)

